molecular formula C17H19NO3 B255614 N-(2-methoxyphenyl)-2-propoxybenzamide

N-(2-methoxyphenyl)-2-propoxybenzamide

Cat. No.: B255614
M. Wt: 285.34 g/mol
InChI Key: XODZQNDVXNPWQN-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-2-propoxybenzamide is a benzamide derivative characterized by a methoxy group (-OCH₃) at the ortho position of the aniline ring and a propoxy group (-OCH₂CH₂CH₃) at the para position of the benzamide moiety. This compound belongs to a broader class of substituted benzamides, which are studied for their diverse biological activities, including insecticidal, receptor antagonism, and enzyme modulation properties .

Properties

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2-propoxybenzamide

InChI

InChI=1S/C17H19NO3/c1-3-12-21-15-10-6-4-8-13(15)17(19)18-14-9-5-7-11-16(14)20-2/h4-11H,3,12H2,1-2H3,(H,18,19)

InChI Key

XODZQNDVXNPWQN-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2OC

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2OC

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key structural features and physicochemical properties of N-(2-methoxyphenyl)-2-propoxybenzamide and its analogs:

Compound Name Substituents (Benzamide/Aniline) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound 2-propoxybenzamide, 2-methoxyaniline C₁₇H₁₉NO₃ ~285.34 Propoxy, methoxy, amide
N-(4-Aminophenyl)-2-propoxybenzamide 2-propoxybenzamide, 4-aminophenyl C₁₆H₁₈N₂O₂ 270.33 Propoxy, amino, amide
N-(2-Amino-5-chlorophenyl)-2-methoxybenzamide 2-methoxybenzamide, 2-amino-5-chlorophenyl C₁₄H₁₃ClN₂O₂ 276.72 Methoxy, amino, chloro, amide
p-MPPI (5-HT1A antagonist) 4-iodobenzamido, piperazine-ethyl C₂₅H₂₇IN₄O₂ ~554.41 Iodo, methoxyphenyl, amide

Key Observations :

  • Amino groups (e.g., in N-(4-Aminophenyl)-2-propoxybenzamide) may improve solubility but could also increase metabolic instability .
  • Halogen substituents (e.g., chloro in ) often enhance binding affinity in receptor-targeted compounds but may introduce toxicity risks.
Insecticidal Activity
  • N-Substituted Benzamides : highlights benzamide derivatives with 2-methoxyphenyl groups (e.g., N-[(2-methoxyphenyl)carbamoyl]furan-2-carboxamide) exhibiting insecticidal activity against Aulacaspis tubercularis. The propoxy group in the target compound may similarly disrupt insect neurotransmission or molting processes .
Receptor Antagonism
  • 5-HT1A Antagonists: Compounds like p-MPPI () and 18F-MPPF () feature methoxyphenyl-benzamide motifs critical for binding to serotonin receptors.
Metabolic Pathways
  • Methoxyphenyl Metabolism: demonstrates that N-(2-methoxyphenyl)hydroxylamine undergoes species-dependent metabolism via CYP enzymes, yielding o-aminophenol and o-anisidine. This implies that the target compound’s methoxyphenyl group may undergo similar oxidative or reductive transformations, influencing its pharmacokinetics .

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